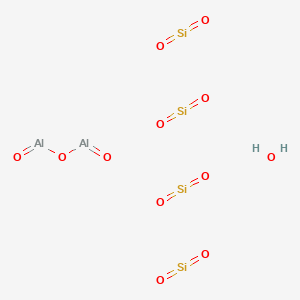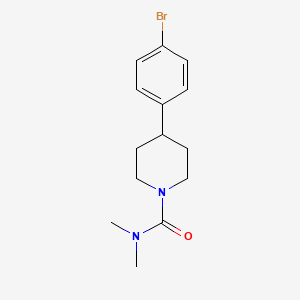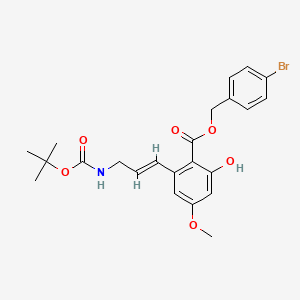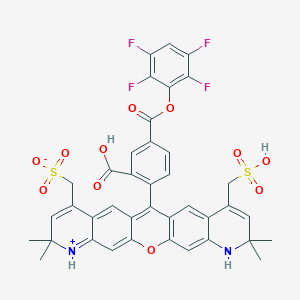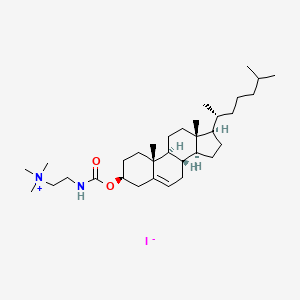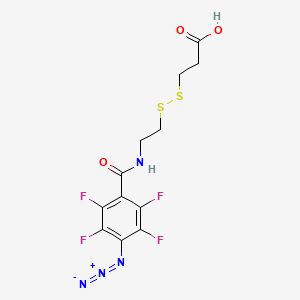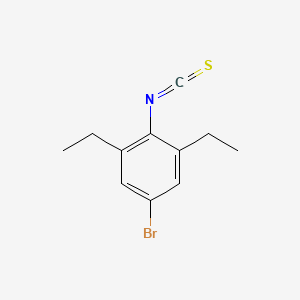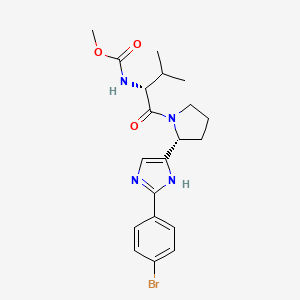![molecular formula C11H18ClNO2 B13726912 2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester HCl](/img/structure/B13726912.png)
2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aza-tricyclo[3311(3,7)]decane-5-carboxylic acid methyl ester hydrochloride is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester hydrochloride typically involves multiple steps. One common method starts with the hydrogenation of 1,3-cyclohexadiene to form 1-adamantanecarboxylic acid. This intermediate is then esterified with methanol to produce 1-adamantanecarboxylic acid methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester hydrochloride exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.1(3,7)]decane-1-carboxylic acid methyl ester: Similar in structure but lacks the aza group.
Tricyclo[3.3.1.1(3,7)]decane-2-carboxylic acid methyl ester: Another structural isomer with different functional group positioning.
Uniqueness
The presence of the aza group in 2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester hydrochloride imparts unique chemical properties, making it distinct from its structural analogs.
Properties
Molecular Formula |
C11H18ClNO2 |
|---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
methyl (1R,3S)-2-azatricyclo[3.3.1.13,7]decane-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-14-10(13)11-4-7-2-8(5-11)12-9(3-7)6-11;/h7-9,12H,2-6H2,1H3;1H/t7?,8-,9+,11?; |
InChI Key |
MMRKEVAQVFREIQ-OBNQALKPSA-N |
Isomeric SMILES |
COC(=O)C12C[C@H]3CC(C1)C[C@@H](C2)N3.Cl |
Canonical SMILES |
COC(=O)C12CC3CC(C1)NC(C3)C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


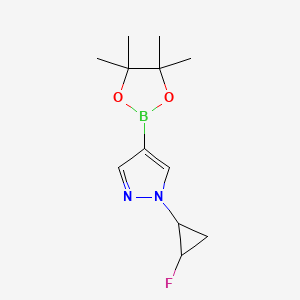

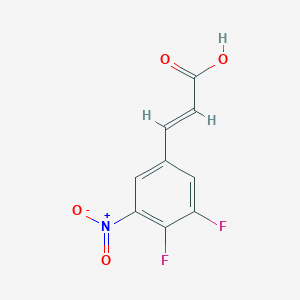
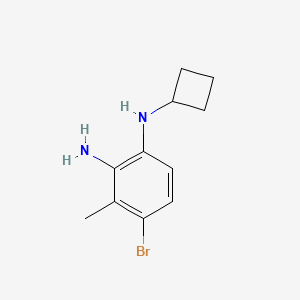
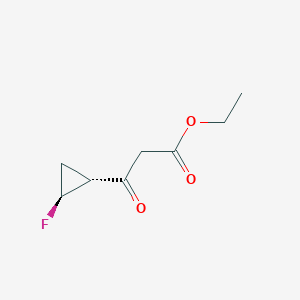
![4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B13726856.png)
